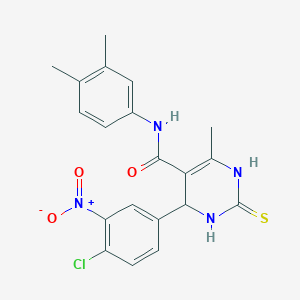
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Corrosion Inhibitors
Research on acetamide derivatives, including those with isoxazole and pyridine components, has shown potential applications as corrosion inhibitors. A study explored the synthesis and evaluation of acetamide derivatives with long alkyl side chains, including isoxazolidine and isoxazoline derivatives, for their corrosion prevention efficiencies. These compounds were tested with steel coupons in acidic and mineral oil mediums, showing promising inhibition efficiencies, which suggests the potential of related compounds in corrosion prevention applications (Yıldırım & Cetin, 2008).
Anticancer Properties
Another area of research involves the investigation of acetamide derivatives, including those with pyridine and methoxyphenyl groups, for their anticancer properties. For instance, novel acetamide derivatives of oxadiazole-thiol were synthesized and screened for cytotoxicity against various cancer cell lines. Among the synthesized compounds, some exhibited high cytotoxicity on specific cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Vinayak et al., 2014).
Synthesis of Heterocycles
Compounds with methoxy and acetamide functionalities have been utilized as synthons in the efficient synthesis of heterocyclic compounds, including five and six-membered rings with aldehyde functionalities. This research underscores the utility of such compounds in organic synthesis, particularly in constructing complex heterocyclic structures with potential biological activities (Mahata et al., 2003).
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-4-2-14(3-5-16)17-10-15(21-24-17)11-18(22)20-12-13-6-8-19-9-7-13/h2-10H,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVKCDAWTMWBEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)
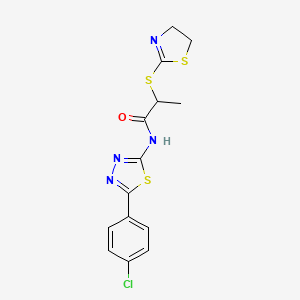

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2390391.png)


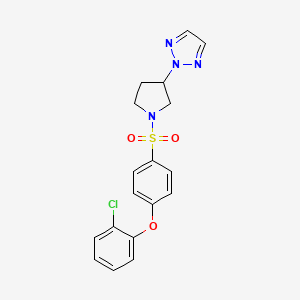
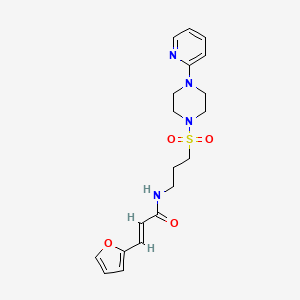
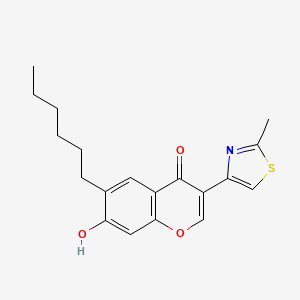

![5-benzyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2390405.png)
![[1-(3,5-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2390406.png)
![3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2390409.png)
